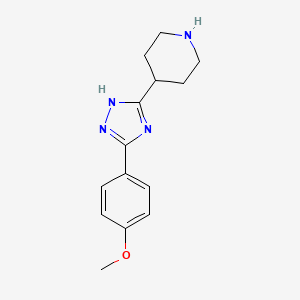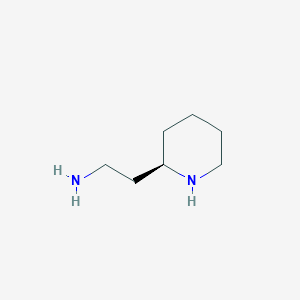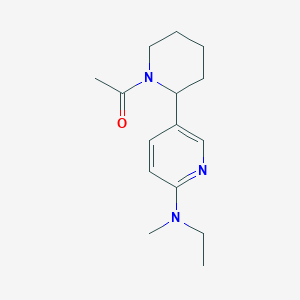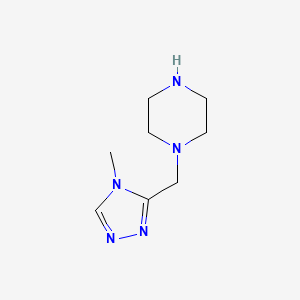
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-methyl-1,2,4-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the reaction of 4-methyl-1,2,4-triazole with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with piperazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Methyl-1,2,4-triazole: Shares the triazole moiety but lacks the piperazine ring.
1-(2,2-Dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Another triazole derivative with different substituents.
Uniqueness: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the combination of the triazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H15N5 |
|---|---|
Peso molecular |
181.24 g/mol |
Nombre IUPAC |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C8H15N5/c1-12-7-10-11-8(12)6-13-4-2-9-3-5-13/h7,9H,2-6H2,1H3 |
Clave InChI |
TXAHBKOGIQMUSR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


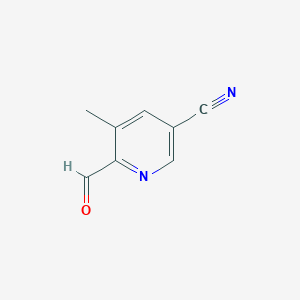
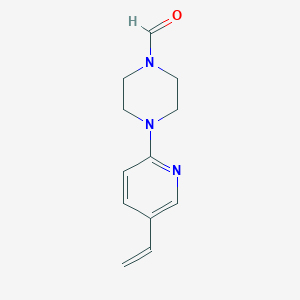


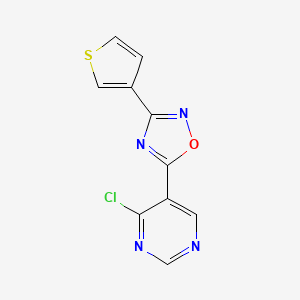
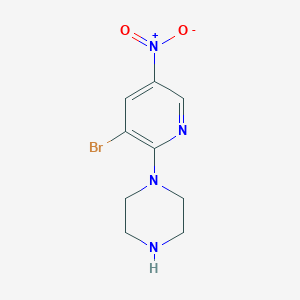
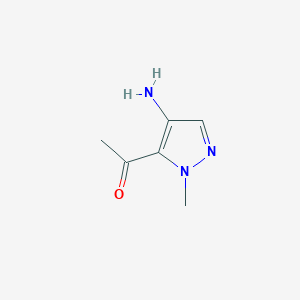
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)

